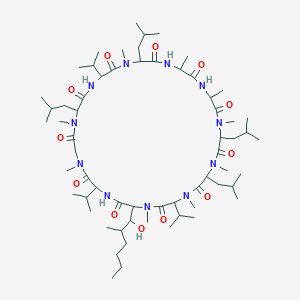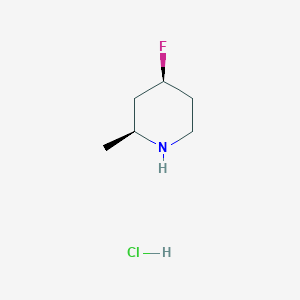![molecular formula C6H10O B12098726 (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound with the molecular formula C6H10O. It is a derivative of cyclohexane, featuring a three-membered ring fused to a five-membered ring, with a hydroxyl group attached to the second carbon atom. This compound is known for its unique structural properties and is of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
-
Cyclization of Alkenes: : One common method for synthesizing (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol involves the cyclization of alkenes. For instance, the reaction of 1,5-hexadiene with a suitable catalyst can lead to the formation of the bicyclic structure. Typical catalysts include transition metals such as palladium or nickel, and the reaction is often carried out under an inert atmosphere at elevated temperatures.
-
Hydroboration-Oxidation: : Another synthetic route involves the hydroboration of a suitable diene followed by oxidation. For example, the hydroboration of 1,5-hexadiene with borane, followed by oxidation with hydrogen peroxide in the presence of a base, can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure consistent product quality.
化学反応の分析
Types of Reactions
-
Oxidation: : (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
-
Reduction: : The compound can be reduced to form various derivatives, such as alkanes or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, secondary alcohols.
Substitution: Halides, ethers.
科学的研究の応用
Chemistry
In chemistry, (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to natural products makes it a candidate for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it a valuable ingredient in perfumery.
作用機序
The mechanism of action of (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[3.1.0]hexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: A monocyclic analog with a similar hydroxyl group but lacking the bicyclic structure.
Uniqueness
(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is unique due to its bicyclic structure and specific stereochemistry. This configuration imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C6H10O |
|---|---|
分子量 |
98.14 g/mol |
IUPAC名 |
(1S,2S,5R)-bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6+/m1/s1 |
InChIキー |
DXESCHCZVDAYPL-SRQIZXRXSA-N |
異性体SMILES |
C1C[C@@H]([C@@H]2[C@H]1C2)O |
正規SMILES |
C1CC(C2C1C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)



![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
